3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
(4-bromophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c22-18-7-5-16(6-8-18)21(26)25-11-9-15(10-12-25)14-27-20-13-17-3-1-2-4-19(17)23-24-20/h5-8,13,15H,1-4,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFAOSFJDEXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 1-(4-bromobenzoyl)piperidine: The 4-bromobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.
Preparation of the methoxy intermediate: The resulting 1-(4-bromobenzoyl)piperidine is treated with methanol and a suitable catalyst to form the methoxy derivative.
Cyclization to form the tetrahydrocinnoline core: Finally, the methoxy intermediate undergoes cyclization with an appropriate reagent, such as a Lewis acid, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization of the Tetrahydrocinnoline Core
The tetrahydrocinnoline ring undergoes electrophilic substitution or reduction:
-
Electrophilic Substitution : The electron-rich cinnoline nitrogen directs bromination or nitration. For example, bromine in acetic acid at 0–5°C selectively substitutes at the 5-position.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) further saturates the cinnoline ring, though the tetrahydro state may limit additional reduction.
Reaction Conditions for Cinnoline Modifications
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂ in AcOH, 0–5°C | 5-Bromo derivative |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro derivative |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Fully saturated cinnoline |
Methoxy Linker Reactivity
The methoxy group participates in:
-
Demethylation : Treatment with BBr₃ in dichloromethane (-78°C to RT) cleaves the methoxy group to a hydroxyl .
-
Alkylation/Acylation : The hydroxyl group (post-demethylation) reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF).
Demethylation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reagent | BBr₃ (3.0 equiv) | 85–90 |
| Solvent | Dichloromethane | — |
| Temperature | -78°C → RT | — |
Cross-Coupling Reactions via the Bromobenzoyl Group
The para-bromine on the benzoyl group enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in dioxane/H₂O (80°C, 12 h) .
-
Buchwald-Hartwig : Pd₂(dba)₃/XPhos mediates amination with amines (100°C, toluene) .
Cross-Coupling Performance
| Reaction | Conditions | Yield Range (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 70–92 |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | 65–88 |
Piperidine Ring Modifications
The piperidine nitrogen undergoes:
-
Acylation : Acetic anhydride/pyridine (RT, 2 h) forms the acetylated derivative.
-
Quaternization : Methyl iodide in THF (reflux, 6 h) yields the N-methylpiperidinium salt.
Piperidine Functionalization Efficiency
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Acylation | Ac₂O, pyridine, RT | 90–95 |
| Quaternization | CH₃I, THF, reflux | 80–85 |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The methoxy linker resists cleavage under mild acid (HCl, 1M, RT) but hydrolyzes in concentrated H₂SO₄ (100°C, 1 h).
-
Basic Conditions : Stable in aqueous NaOH (1M, RT) but degrades in NaOH/EtOH (reflux).
Scientific Research Applications
3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
- Structure: Shares the same tetrahydrocinnoline core and piperidinylmethoxy substituent as the target compound. However, the piperidine is modified with a morpholine-4-sulfonyl group instead of 4-bromobenzoyl .
- The sulfonyl group may improve aqueous solubility due to its polarity .
Piperidine-Substituted Heterocycles
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
- Structure: Features an oxazolo[4,5-b]pyridine core instead of tetrahydrocinnoline, with a benzyl-substituted piperidine .
- The benzyl group on piperidine is less electron-withdrawing than bromobenzoyl, which may reduce binding affinity to targets requiring strong dipole interactions.
- Synthetic Yield : Reported at 88%, suggesting efficient coupling strategies for piperidine-containing heterocycles .
Indole-Based Piperidine Derivatives
DMPI and CDFII
- Structures :
- Biological Activity : Both compounds act as synergists for carbapenems against MRSA, highlighting the role of piperidine substituents in enhancing antibacterial efficacy.
- Comparison: The indole core in DMPI/CDFII allows π-π stacking interactions, whereas the tetrahydrocinnoline in the target compound may favor hydrogen bonding due to its nitrogen-rich structure. Substitutions on the piperidine (e.g., bromobenzoyl vs. dimethylbenzyl) influence target selectivity; bromine’s electronegativity may improve binding to hydrophobic enzyme pockets .
Biological Activity
3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS Number: 2320466-24-6) is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H24BrN3O2
- Molecular Weight : 430.3382 g/mol
- Structure : The compound features a tetrahydrocinnoline core with a piperidine ring and a bromobenzoyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Preliminary studies suggest that the compound may act as a ligand for certain neurotransmitter receptors, particularly in the central nervous system (CNS). This could imply potential applications in treating neurological disorders.
- Inhibition of Enzymatic Activity : The presence of the bromobenzoyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in cancer treatment by blocking tumor growth pathways.
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, suggesting that this compound might help mitigate oxidative stress in cells.
Biological Activity Data
A summary of biological activities reported in various studies is presented in the table below:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study 1 : A study investigated the effects of this compound on human glioblastoma cells. The results indicated significant cytotoxicity compared to control groups, suggesting potential as an anticancer agent .
- Case Study 2 : Another study focused on the neuroprotective properties of the compound in a rat model of Parkinson's disease. The administration of the compound resulted in reduced motor deficits and improved dopaminergic neuron survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., 4-(4-bromobenzoyl)piperidine) with a functionalized cinnoline precursor. For example, intermediates like halogenated cinnolines (e.g., 6-bromo-4-methylcinnoline derivatives) can undergo nucleophilic substitution or Buchwald-Hartwig amination with piperidinylmethoxy groups. Prioritize intermediates such as 4-(4-Bromobenzoyl)piperidine hydrochloride (CAS 64671-00-7), which is commercially available and serves as a critical building block . Optimization of protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or amine functionalities may also be required, as seen in analogous syntheses .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular mass validation, and elemental analysis to verify purity (>95%). For example, in studies of structurally similar cinnoline derivatives, 1H-NMR chemical shifts between δ 2.50–3.80 ppm are indicative of piperidine and tetrahydrocinnoline protons, while aromatic protons appear at δ 7.20–8.10 ppm . Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What precautions are necessary when handling hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Intermediates like 4-(4-Bromobenzoyl)piperidine hydrochloride should be stored under inert gas (N2/Ar) and reacted in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Use Schlenk lines for moisture-sensitive steps, and monitor reactions via TLC or LC-MS to minimize degradation. For brominated intermediates, avoid prolonged exposure to light to prevent debromination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield when steric hindrance from the piperidinylmethoxy group limits efficiency?
- Methodological Answer : Perform kinetic studies to identify rate-limiting steps. Test solvents with high polarity (e.g., DMF, DMSO) to improve solubility of bulky intermediates, and employ catalysts like Pd(OAc)2/XPhos for coupling reactions. In analogous syntheses, increasing reaction temperatures (80–110°C) and using excess reagents (1.5–2.0 equiv) improved yields from 45% to 72% . Microwave-assisted synthesis may also reduce reaction times .
Q. How to address discrepancies between calculated and observed NMR chemical shifts (e.g., unexpected splitting or integration ratios)?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling patterns. For example, HMBC correlations can confirm connectivity between the piperidine methoxy group and the cinnoline core. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) . If contradictions persist, consider dynamic effects (e.g., rotamers) or trace impurities—re-crystallize the compound or employ preparative HPLC .
Q. What strategies are effective in assessing the compound’s biological activity while minimizing resource-intensive assays?
- Methodological Answer : Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity for target proteins (e.g., kinases, GPCRs). Follow with enzyme inhibition assays (e.g., fluorescence-based ATPase assays) at varying concentrations (1 nM–10 µM). For cellular activity, use high-throughput screening (HTS) in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Prioritize targets based on structural analogs; for instance, piperazine-linked cinnolines showed nanomolar activity against serotonin receptors in prior studies .
Q. How to resolve contradictions in elemental analysis data (e.g., C/H/N ratios deviating by >0.3%)?
- Methodological Answer : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Verify stoichiometry using combustion analysis and cross-check with HRMS to detect trace impurities (e.g., residual solvents or unreacted intermediates). If deviations persist, consider alternative synthetic routes—for example, replacing Boc-protected amines with acetyl groups to simplify elemental composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
